![molecular formula C19H17FN4O2 B543077 (4-fluorophenyl)-[(3S)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B543077.png)
(4-fluorophenyl)-[(3S)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-FPOPM is a selective mGlu5 positive allosteric modulator (PAM).
Scientific Research Applications
Metabolic Profiling and Disposition
- Disposition and Metabolism of SB-649868 : A study by Renzulli et al. (2011) reported the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, where (4-fluorophenyl)-[(3S)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone is a key structural component. The research highlighted the extensive metabolism of the compound, with primary excretion via feces and the presence of more slowly cleared metabolites in plasma extracts, indicating a complex metabolic pathway Disposition and Metabolism of [14C]SB-649868, an Orexin 1 and 2 Receptor Antagonist, in Humans.
Receptor Binding and Therapeutic Applications
Phase 1 Evaluation of 11C-CS1P1 : Brier et al. (2022) conducted a Phase 1 study evaluating the safety, dosimetry, and characteristics of 11C-CS1P1, a radiotracer targeting sphingosine-1-phosphate receptor (S1PR) 1. The compound binds S1PR1 with high specificity and has shown promise in animal models of inflammatory diseases. This indicates potential therapeutic applications in conditions like multiple sclerosis Phase 1 Evaluation of 11C-CS1P1 to Assess Safety and Dosimetry in Human Participants.
Occupancy of Nociceptin/Orphanin FQ Peptide Receptors by LY2940094 : A study by Raddad et al. (2016) focused on LY2940094, a novel NOP antagonist, and its receptor occupancy in the rat hypothalamus and human brain. This research suggests that (4-fluorophenyl)-[(3S)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone and its derivatives may have therapeutic benefits for conditions like obesity, eating disorders, and depression due to their interaction with NOP receptors Occupancy of Nociceptin/Orphanin FQ Peptide Receptors by the Antagonist LY2940094 in Rats and Healthy Human Subjects.
Neurological Implications and Toxicological Studies
- Human Biodistribution and Radiation Dosimetry of [(18)F]SPA-RQ : Sprague et al. (2007) studied the radiation safety profile of [(18)F]SPA-RQ, a radioligand for quantifying tachykinin NK(1) receptors with PET. The compound's distribution in the body and potential radiation risks were evaluated, providing insights into its utility and safety in neurological imaging Human Biodistribution and Radiation Dosimetry of the Tachykinin NK1 Antagonist Radioligand [18F]SPA-RQ.
properties
Product Name |
(4-fluorophenyl)-[(3S)-3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone |
---|---|
Molecular Formula |
C19H17FN4O2 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(S)-(4-Fluorophenyl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)methanone |
InChI |
InChI=1S/C19H17FN4O2/c20-15-8-6-13(7-9-15)19(25)24-11-3-4-14(12-24)18-22-17(23-26-18)16-5-1-2-10-21-16/h1-2,5-10,14H,3-4,11-12H2/t14-/m0/s1 |
InChI Key |
YXWARMXGPUBWMT-AWEZNQCLSA-N |
Isomeric SMILES |
C1C[C@@H](CN(C1)C(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=CC=N4 |
SMILES |
O=C(C1=CC=C(F)C=C1)N2C[C@@H](C3=NC(C4=NC=CC=C4)=NO3)CCC2 |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=CC=N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
(S)FPOPM; (S) FPOPM; (S)-FPOPM |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.